2-chloro-N-(pentafluorophenyl)propanamide
Overview
Description
2-Chloro-N-(pentafluorophenyl)propanamide is a chemical compound characterized by its unique structure, which includes a chloro group, a pentafluorophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(pentafluorophenyl)propanamide typically involves the reaction of pentafluorophenylamine with chloroacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and other modern technologies could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(pentafluorophenyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where the chloro or pentafluorophenyl groups are replaced by other functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-chloro-N-(pentafluorophenyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate the interactions between fluorinated molecules and biological targets.
Medicine: In the field of medicine, this compound could be explored for its potential therapeutic properties. Its unique chemical structure may offer advantages in drug design and development.
Industry: In industry, this compound may find applications in the development of advanced materials, such as fluorinated polymers and coatings. Its resistance to chemical and thermal degradation makes it suitable for use in harsh environments.
Mechanism of Action
The mechanism by which 2-chloro-N-(pentafluorophenyl)propanamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-N-(pentafluorophenyl)acetamide
2-Chloro-N-(2,3,4,5,6-pentafluorophenyl)propanamide
2-Chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide
Uniqueness: 2-Chloro-N-(pentafluorophenyl)propanamide stands out due to its specific combination of functional groups, which may confer unique chemical and physical properties compared to similar compounds. Its resistance to degradation and ability to participate in various chemical reactions make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(2,3,4,5,6-pentafluorophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF5NO/c1-2(10)9(17)16-8-6(14)4(12)3(11)5(13)7(8)15/h2H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDBJOQNMWGEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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